molecular formula C17H32N2O3 B6156910 tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate CAS No. 2229510-92-1

tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate

Cat. No. B6156910
CAS RN: 2229510-92-1
M. Wt: 312.4
InChI Key:
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Description

Piperidine derivatives are often used in the development of pharmaceuticals and other biologically active compounds . They can serve as building blocks in the synthesis of complex molecules .


Synthesis Analysis

The synthesis of similar compounds often involves the use of commercially available starting materials . For example, a compound with a similar structure was synthesized starting from 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . The exact structure would depend on the specific substituents on the piperidine ring.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For instance, the presence of an ester group can make the compound susceptible to reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds are often solid at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For instance, some piperidine derivatives are known to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, some similar compounds are classified as Combustible Solids .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate involves the reaction of tert-butyl 3-piperidin-1-ylpropanoate with 4-hydroxypiperidine in the presence of a coupling agent, followed by protection of the resulting hydroxyl group with tert-butyl chloroformate and subsequent deprotection of the tert-butyl ester with trifluoroacetic acid.", "Starting Materials": [ "tert-butyl 3-piperidin-1-ylpropanoate", "4-hydroxypiperidine", "coupling agent", "tert-butyl chloroformate", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Combine tert-butyl 3-piperidin-1-ylpropanoate and 4-hydroxypiperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in anhydrous dichloromethane.", "Step 2: Allow the reaction mixture to stir at room temperature for several hours until complete consumption of the starting materials is observed by TLC.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Protect the hydroxyl group of the resulting product with tert-butyl chloroformate in the presence of triethylamine.", "Step 6: Allow the reaction mixture to stir at room temperature for several hours until complete consumption of the starting material is observed by TLC.", "Step 7: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 9: Deprotect the tert-butyl ester with trifluoroacetic acid in dichloromethane.", "Step 10: Allow the reaction mixture to stir at room temperature for several hours until complete consumption of the starting material is observed by TLC.", "Step 11: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 12: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate as a white solid." ] }

CAS RN

2229510-92-1

Molecular Formula

C17H32N2O3

Molecular Weight

312.4

Purity

95

Origin of Product

United States

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